An In-depth Technical Guide to the Mechanism of Action of Imipenem and Cilastatin Sodium
An In-depth Technical Guide to the Mechanism of Action of Imipenem and Cilastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, in combination with cilastatin (B194054) sodium, a renal dehydropeptidase-I inhibitor, represents a powerful therapeutic strategy against severe bacterial infections. This technical guide elucidates the synergistic mechanism of action of this combination. Imipenem exerts its bactericidal effect by irreversibly binding to and inactivating essential penicillin-binding proteins (PBPs), thereby disrupting the synthesis of the bacterial peptidoglycan cell wall. Cilastatin plays a crucial, non-antimicrobial role by preventing the renal metabolism of imipenem. It competitively inhibits dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules, which would otherwise hydrolyze and inactivate imipenem. This inhibition not only ensures therapeutically effective concentrations of active imipenem in the urinary tract but also mitigates potential nephrotoxicity associated with high concentrations of imipenem metabolites. This document provides a detailed examination of their molecular interactions, pharmacokinetic profiles, relevant experimental methodologies, and the quantitative data underpinning their clinical efficacy.
Imipenem: The Antimicrobial Agent
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Imipenem is a potent bactericidal agent that belongs to the carbapenem class of beta-lactam antibiotics.[1][2] Its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3][4][5] The structural integrity of bacteria is maintained by the peptidoglycan layer, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]
Imipenem mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind with high affinity to the active site of these PBPs.[3] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP.[6] The inhibition of the PBP's transpeptidase activity prevents the necessary cross-linking of the peptidoglycan matrix.[1][7] This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3] Imipenem is notably stable against hydrolysis by most common beta-lactamases, which contributes to its broad spectrum of activity.[1]
Penicillin-Binding Protein (PBP) Specificity
Imipenem exhibits a high binding affinity for several essential PBPs, which contributes to its potent bactericidal activity. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly strong affinity for PBP-2 and PBP-4, with significant affinity for PBP-1a and PBP-1b.[8][9] The binding to multiple essential PBPs enhances its efficacy and reduces the likelihood of resistance developing through single PBP mutations. The preferential binding to PBP-2 is associated with the formation of spherical cells (spheroplasts), leading to rapid cell lysis.[8]
| PBP Target | Organism | IC₅₀ (µg/mL) | Reference |
| PBP 1a/1b | E. coli | ~0.5 - 1.0 | [10] |
| PBP 2 | E. coli | 0.01 | [11] |
| PBP 3 | E. coli | 0.04 | [11] |
| PBP 4 | P. aeruginosa | 0.1 | [1] |
| PBP 2 | P. aeruginosa | ≤0.3 | [10] |
| PBP 3 | P. aeruginosa | ≤0.3 | [10] |
Table 1: 50% Inhibitory Concentrations (IC₅₀) of Imipenem for various Penicillin-Binding Proteins (PBPs). Lower values indicate higher binding affinity.
Cilastatin Sodium: The Protective Partner
Core Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin sodium has no intrinsic antibacterial activity.[12] Its clinical utility is derived from its function as a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I).[13][14] DHP-I is a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules in the kidneys.[14][15] This enzyme is responsible for the hydrolysis and inactivation of imipenem.[4][5]
When imipenem is administered alone, DHP-I rapidly metabolizes it, leading to low and variable concentrations of the active antibiotic in the urine.[16][17] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem.[5][13] This inhibition ensures that a greater proportion of the administered imipenem dose remains in its active form, significantly increasing its urinary concentration and recovery to approximately 70%.[4][16] This is critical for treating urinary tract infections and allows for systemic efficacy without the need for excessively high doses.
Additional Nephroprotective Effects
Beyond its primary role in preventing imipenem degradation, cilastatin has demonstrated broader nephroprotective effects.[9][10] Studies suggest it can mitigate drug-induced kidney injury through mechanisms that include the reduction of reactive oxygen species (ROS) production, suppression of apoptosis in renal tubular cells, and attenuation of leukotriene-mediated inflammation.[9][10][18] These properties suggest cilastatin may help protect the kidneys from the potential toxicity of imipenem metabolites and other nephrotoxic agents.[9][19]
Synergistic Pharmacokinetics
The co-administration of imipenem and cilastatin in a 1:1 ratio results in a favorable and predictable pharmacokinetic profile.[1] Both compounds exhibit linear pharmacokinetics across the therapeutic dose range, with no accumulation observed during standard dosing regimens.[16] They share a similar plasma half-life of approximately one hour in individuals with normal renal function.[14][20]
| Parameter | Imipenem (with Cilastatin) | Cilastatin | Reference |
| Plasma Half-life (t½) | ~1.0 hour | ~1.0 hour | [14][16][20] |
| Plasma Clearance | ~12.1 L/h/1.73 m² | ~12.4 L/h/1.73 m² | [20] |
| Volume of Distribution (Vd) | ~0.16 L/kg | ~0.14 L/kg | [20] |
| Protein Binding | ~20% | ~40% | [5][8] |
| Urinary Excretion (unchanged) | ~70% | ~70-80% | [5][16] |
Table 2: Key Pharmacokinetic Parameters for Intravenously Administered Imipenem/Cilastatin in Adults with Normal Renal Function.
Experimental Protocols
Methodology for PBP Competitive Binding Assay
This protocol outlines a standard method to determine the binding affinity (IC₅₀) of imipenem for specific PBPs by measuring its ability to compete with a labeled beta-lactam.
Objective: To quantify the concentration of imipenem required to inhibit 50% of the binding of a labeled probe (e.g., Bocillin-FL or [³H]benzylpenicillin) to bacterial PBPs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa).
-
Bacterial membrane preparations containing PBPs.
-
Imipenem solutions of varying concentrations.
-
Labeled beta-lactam probe (e.g., Bocillin-FL).
-
Phosphate-buffered saline (PBS).
-
SDS-PAGE equipment and reagents.
-
Fluorescence gel scanner or equipment for autoradiography.
Procedure:
-
Membrane Preparation:
-
Culture bacteria to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with buffer (e.g., 10 mM Tris-HCl, pH 8).
-
Lyse cells using a French press or sonication.
-
Isolate the membrane fraction via ultracentrifugation.[13]
-
Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.
-
-
Competitive Binding Incubation:
-
In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of imipenem concentrations for a defined period (e.g., 10-30 minutes) at room temperature. This allows imipenem to bind to the PBPs.[1]
-
A control sample with no imipenem is included.
-
-
Probe Labeling:
-
Add a fixed, non-saturating concentration of the fluorescent or radiolabeled probe (e.g., Bocillin-FL) to each tube.[8]
-
Incubate for a short, defined period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not occupied by imipenem.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence scanner (for Bocillin-FL) or by fluorography/autoradiography (for radiolabeled probes).[13]
-
Quantify the band intensity for each PBP at each imipenem concentration.
-
-
Data Interpretation:
-
Plot the percentage of probe binding (relative to the no-imipenem control) against the logarithm of the imipenem concentration.
-
Determine the IC₅₀ value, which is the concentration of imipenem that results in a 50% reduction in probe binding.
-
Methodology for DHP-I Inhibition Kinetics Assay
This protocol describes a spectrophotometric assay to determine the kinetic parameters (e.g., Kᵢ) of cilastatin's inhibition of DHP-I.
Objective: To characterize the mode of inhibition and determine the inhibition constant (Kᵢ) of cilastatin for DHP-I.
Materials:
-
Purified DHP-I enzyme (e.g., from porcine or recombinant sources).
-
Chromogenic DHP-I substrate (e.g., glycyldehydrophenylalanine).[3]
-
Cilastatin solutions of varying concentrations.
-
Reaction buffer (e.g., Tris-HCl, pH 7.4).
-
UV/Vis spectrophotometer.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reaction mixtures in cuvettes or a microplate.
-
Each reaction should contain a fixed concentration of DHP-I enzyme in the reaction buffer.
-
Vary the concentration of the substrate across a range (e.g., 0.5x to 5x the known Kₘ value).
-
For each substrate concentration, set up reactions with several different fixed concentrations of cilastatin, including a zero-inhibitor control.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate to the enzyme/inhibitor mixture.
-
Immediately place the cuvette/plate in the spectrophotometer.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine hydrolysis) over time.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction condition.
-
-
Determination of Inhibition Type and Kᵢ:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/v₀ (y-axis) vs. 1/[Substrate] (x-axis).[3]
-
Generate a separate line for each cilastatin concentration.
-
Interpretation: For competitive inhibition, the lines will intersect on the y-axis (indicating Vₘₐₓ is unchanged) but will have different x-intercepts.[3]
-
The inhibition constant (Kᵢ) can be calculated from a secondary plot of the slope of each line versus the inhibitor concentration or by using non-linear regression to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.[3]
-
Mechanisms of Resistance
Despite its broad efficacy, resistance to imipenem can emerge, primarily in Gram-negative bacteria like P. aeruginosa. The primary mechanisms include:
-
Reduced Outer Membrane Permeability: The most common mechanism is the loss or downregulation of the OprD porin channel, which is the primary route for carbapenem entry into the periplasmic space.[6][21][22]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM) can actively transport imipenem out of the cell before it can reach its PBP targets.[21][23]
-
Carbapenemase Production: The acquisition of genes encoding carbapenem-hydrolyzing enzymes, such as metallo-β-lactamases (MBLs) (e.g., VIM, IMP types) or serine carbapenemases (e.g., KPC), can lead to high-level resistance by degrading the antibiotic.[21][23]
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